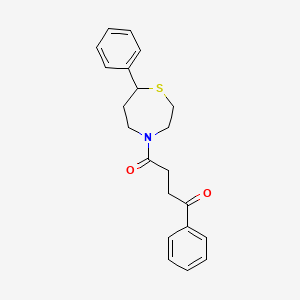

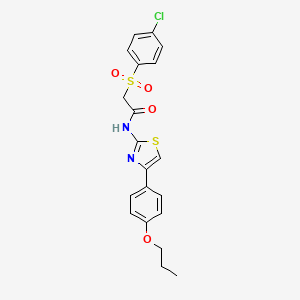

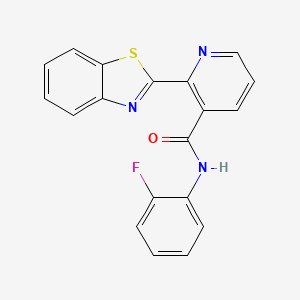

N-(2-溴苯基)-2,2-二苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “N-(2-Bromophenyl)-2,2-diphenylethanamide” has been reported in the literature . For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. The structure of “N-(2-Bromophenyl)-2,2-diphenylethanamide” or similar compounds can be analyzed using various techniques . For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “N-(2-Bromophenyl)-2,2-diphenylethanamide” or similar compounds can be complex and depend on various factors . For example, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Bromophenyl)-2,2-diphenylethanamide” can be determined through various analytical techniques . For instance, the molecular weight, empirical formula, and other properties can be determined .科学研究应用

1. 抗菌和抗生物膜特性

N-(2-溴苯基)-2,2-二苯基乙酰胺衍生物已显示出有希望的抗菌活性。研究表明,某些衍生物,如含有 2-溴苯基基团的酰硫脲,表现出显着的抗病原活性。发现这些化合物对铜绿假单胞菌和金黄色葡萄球菌特别有效,这两种细菌都以其形成生物膜的能力而闻名。这表明在开发具有抗生物膜特性的新型抗菌剂方面具有潜在应用 (Limban et al., 2011)。

2. 水处理中的环境问题

溴酚,包括 2-溴酚等衍生物,已因其在水处理过程中的反应性而受到研究。它们与高锰酸钾(一种常见的水处理剂)的相互作用会导致形成溴化聚合物产物,如羟基化多溴二苯醚,与原始化合物相比,它们具有改变或增强的毒理作用。这引发了对环境影响的担忧,并需要了解它们在水处理场景中的反应性和归宿 (Jiang et al., 2014)。

3. 合成化学应用

在合成化学中,N-(2-溴苯基)-2,2-二苯基乙酰胺衍生物已用于诸如芳基自由基环化到烯酰胺的反应中。此过程导致形成复杂的结构,如 3-苯并氮杂卓,可用于构建复杂的分子骨架,如头塔新碱骨架。这说明了该化合物在高级有机合成和药物研究中的用途 (Taniguchi et al., 2005)。

4. 环境样品分析

N-(2-溴苯基)-2,2-二苯基乙酰胺及其衍生物,尤其是多溴二苯醚等溴化阻燃剂,已在环境样品中得到广泛分析。这包括在水、土壤和生物样品等各种基质中检测和定量分析。了解这些化合物在环境中的分布和影响对于评估其生态和健康风险至关重要 (Kolic et al., 2009)。

安全和危害

未来方向

The future directions for research on “N-(2-Bromophenyl)-2,2-diphenylethanamide” could involve further exploration of its synthesis, properties, and potential applications . This could include developing more efficient synthesis methods, studying its interactions with other compounds, and exploring its potential uses in various fields.

作用机制

Target of Action

N-(2-Bromophenyl)-2,2-diphenylethanamide is a complex organic compound that is used in various chemical reactions. It’s known that similar compounds are often used in palladium-catalyzed reactions, such as the suzuki-miyaura coupling .

Mode of Action

The compound’s mode of action is primarily through its participation in chemical reactions. For instance, in the Suzuki-Miyaura coupling, the compound can act as an organoboron reagent . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst . The compound’s bromophenyl group can act as an electrophile, participating in the oxidative addition step of the reaction .

Biochemical Pathways

It’s known that similar compounds are often used in palladium-catalyzed reactions, such as the suzuki-miyaura coupling , which is a key reaction in the synthesis of various biologically active compounds.

Result of Action

The result of the action of N-(2-Bromophenyl)-2,2-diphenylethanamide is primarily seen in its role as a reagent in chemical reactions. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the nature of the final product synthesized using this compound.

Action Environment

The action, efficacy, and stability of N-(2-Bromophenyl)-2,2-diphenylethanamide can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium in the case of Suzuki-Miyaura coupling ), and the presence of other reagents. The compound’s stability could also be affected by factors such as light, heat, and moisture.

属性

IUPAC Name |

N-(2-bromophenyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSUKSZFFVKPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromophenyl)-2,2-diphenylethanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)

![1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide](/img/structure/B2814390.png)

![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)